molecular formula C16H10N2 B3286346 3-(Phenylethynyl)cinnoline CAS No. 82453-35-8

3-(Phenylethynyl)cinnoline

Cat. No.: B3286346
CAS No.: 82453-35-8
M. Wt: 230.26 g/mol
InChI Key: MTMFKKRDQKFTFB-UHFFFAOYSA-N
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Description

3-(Phenylethynyl)cinnoline is an organic compound belonging to the class of cinnolines, which are nitrogen-containing heterocyclic compounds. The structure of this compound consists of a cinnoline ring substituted with a phenylethynyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylethynyl)cinnoline typically involves the reaction of 3-iodo-cinnoline with phenylacetylene. This reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and a base in an appropriate solvent, such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylethynyl)cinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 3-(Phenylethynyl)cinnoline is not fully elucidated, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Uniqueness: 3-(Phenylethynyl)cinnoline is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(2-phenylethynyl)cinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)18-17-15/h1-9,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMFKKRDQKFTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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